methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with a molecular formula of C20H24O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,8-dimethyl-2-oxo-2H-chromene-7-carboxylic acid with 3-ethoxy-3-oxopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl 2-bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromenone moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate: Similar structure with a different substitution pattern on the propanoate moiety.
Uniqueness
Methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its specific substitution pattern and the presence of both chromenone and ester functionalities.
Biological Activity
Methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure, which features a chromenone backbone with various substituents that contribute to its biological properties. The molecular formula of the compound is C18H24O5, and it has a molecular weight of approximately 320.38 g/mol.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: MTT Assay Results
In a study using the MTT assay, the compound showed effective growth inhibition against several tumor cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.2 |
HeLa (Cervical) | 12.5 |
A549 (Lung) | 10.8 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
In antimicrobial susceptibility testing, the compound demonstrated the following minimum inhibitory concentrations (MIC):
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 500 |
Candida albicans | 300 |
These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Antioxidative Properties
The antioxidative capacity of the compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively neutralizes free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Antioxidative Activity Results
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 45 |
ABTS Scavenging | 30 |
These results affirm the compound's role as a potent antioxidant.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It inhibits cell cycle progression at specific checkpoints.
- Reactive Oxygen Species (ROS) Generation : The antioxidative properties may involve modulation of ROS levels in cells.
Properties
Molecular Formula |
C20H24O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C20H24O7/c1-6-25-17(21)10-8-15-11(2)14-7-9-16(26-13(4)19(22)24-5)12(3)18(14)27-20(15)23/h7,9,13H,6,8,10H2,1-5H3 |
InChI Key |
VVDNRLWDLUBTIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)OC)C)OC1=O)C |
Origin of Product |
United States |
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